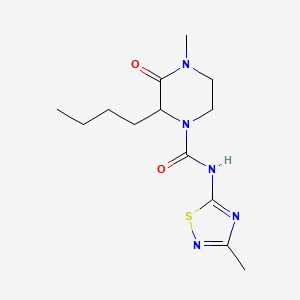
4-(1-pyrrolidinyl)-1-(2-thienylcarbonyl)piperidine oxalate
説明
4-(1-pyrrolidinyl)-1-(2-thienylcarbonyl)piperidine oxalate, also known as PCTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PCTP is a piperidine derivative, which has been found to have unique properties that make it useful in various scientific studies.
作用機序
The mechanism of action of 4-(1-pyrrolidinyl)-1-(2-thienylcarbonyl)piperidine oxalate involves its interaction with the dopamine transporter. This compound binds to the transporter and inhibits its ability to transport dopamine. This leads to an increase in dopamine levels in the synapse, which can have various effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its effects on dopamine levels, this compound has also been found to affect other neurotransmitters such as norepinephrine and serotonin. These effects can have implications for the treatment of various neurological disorders, such as depression and attention deficit hyperactivity disorder (ADHD).
実験室実験の利点と制限
One of the main advantages of 4-(1-pyrrolidinyl)-1-(2-thienylcarbonyl)piperidine oxalate is its specificity for the dopamine transporter. This makes it a useful tool for studying the mechanisms of dopamine transport and the role of dopamine in various neurological disorders. However, one limitation of this compound is its potential toxicity. This compound has been found to have cytotoxic effects on certain cell types, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-(1-pyrrolidinyl)-1-(2-thienylcarbonyl)piperidine oxalate. One area of research involves the development of this compound analogs with improved specificity and reduced toxicity. Another area of research involves the study of this compound in animal models of neurological disorders, such as Parkinson's disease and schizophrenia. Finally, the use of this compound in the development of new therapeutic agents for the treatment of neurological disorders is an exciting area of research that warrants further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential for use in scientific research. Its specificity for the dopamine transporter and its effects on neurotransmitter levels make it a useful tool for studying the mechanisms of dopamine transport and the role of dopamine in various neurological disorders. While there are limitations to its use, the future directions for research on this compound are promising and warrant further investigation.
科学的研究の応用
4-(1-pyrrolidinyl)-1-(2-thienylcarbonyl)piperidine oxalate has been found to have a wide range of applications in scientific research. One of the most promising areas of research involves the study of the central nervous system. This compound has been found to have an affinity for the dopamine transporter, which is a key protein involved in the regulation of dopamine levels in the brain. This makes this compound a useful tool for studying the mechanisms of dopamine transport and the role of dopamine in various neurological disorders.
特性
IUPAC Name |
oxalic acid;(4-pyrrolidin-1-ylpiperidin-1-yl)-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS.C2H2O4/c17-14(13-4-3-11-18-13)16-9-5-12(6-10-16)15-7-1-2-8-15;3-1(4)2(5)6/h3-4,11-12H,1-2,5-10H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNWIDMCMKVXIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=CS3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-ethyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3974055.png)

![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[4-(1-piperidinylsulfonyl)phenyl]alaninamide](/img/structure/B3974081.png)
![1-[1-(3-methoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3974084.png)


![4-chloro-N-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]cyclohexyl}benzenesulfonamide](/img/structure/B3974097.png)
![4-chloro-N-[2-(1-piperidinyl)cyclohexyl]benzenesulfonamide](/img/structure/B3974104.png)
![2-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)(methyl)amino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3974109.png)


![N-1-naphthyl-N'-[1-(2-thienyl)ethyl]urea](/img/structure/B3974123.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B3974129.png)